molecular formula C17H23N3O2 B7711863 N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7711863
M. Wt: 301.4 g/mol
InChI Key: OKVIMHZQUOCFLY-UHFFFAOYSA-N
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Description

N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of interesting biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to interact with a range of molecular targets, including COX-2, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, decrease pain sensitivity, and inhibit tumor growth. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low toxicity and high solubility in a range of solvents. This makes it a useful compound for a range of in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other similar compounds.

Future Directions

There are a number of potential future directions for research on N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Another potential direction for research is in the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Conclusion:
In conclusion, N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound exhibits a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.

Synthesis Methods

The synthesis of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine, m-tolyl hydrazine, and 4-(bromomethyl)butanenitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield the final compound. This synthesis method has been widely used in the production of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide for scientific research purposes.

Scientific Research Applications

N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.

properties

IUPAC Name

N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-22-16)14-8-5-7-13(2)12-14/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVIMHZQUOCFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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